5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
描述
5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It was first synthesized in 2007 by Abbott Laboratories as a potential treatment for chronic pain and epilepsy. The purpose of
作用机制
5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide selectively blocks T-type calcium channels, which are involved in the generation and propagation of action potentials in neurons. By blocking these channels, this compound reduces the excitability of neurons and inhibits the transmission of pain signals and epileptic discharges.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on T-type calcium channels, this compound has been shown to modulate the release of neurotransmitters such as glutamate and GABA, and to reduce the expression of pro-inflammatory cytokines. This compound has also been shown to have effects on cardiovascular function, including a decrease in heart rate and blood pressure.
实验室实验的优点和局限性
One advantage of 5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is its selectivity for T-type calcium channels, which allows for more targeted manipulation of neuronal excitability compared to non-selective calcium channel blockers. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research on 5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective T-type calcium channel blockers. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as anxiety and depression. Additionally, further studies are needed to elucidate the long-term effects of this compound on neuronal function and to assess its safety and tolerability in humans.
科学研究应用
5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in chronic pain and epilepsy. In preclinical studies, this compound has been shown to have antinociceptive effects in various animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy.
属性
IUPAC Name |
5-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-9(2)6-12-8-13(20-22-12)14(21)19-11-5-3-4-10(7-11)15(16,17)18/h3-5,7-9H,6H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDMZKZTESMWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。